2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene
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Overview
Description
2-(trifluoromethyl)-7-azabicyclo[420]octa-1(6),2,4-triene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, making the compound of interest for further research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[4.2.0]octa-1(6),2,4-triene: Another similar compound with variations in the substituents attached to the bicyclic core.
Uniqueness
2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene is unique due to the presence of the trifluoromethyl group and the nitrogen atom within the bicyclic structure. These features confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1,3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N/c9-8(10,11)6-2-1-3-7-5(6)4-12-7/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIEKODJIWHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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